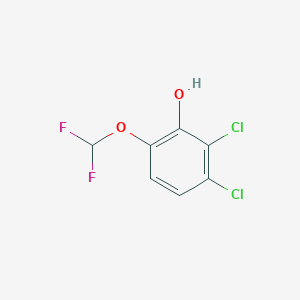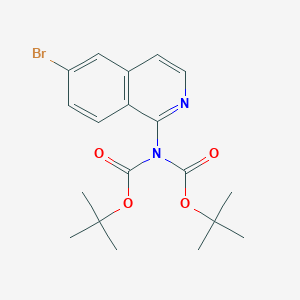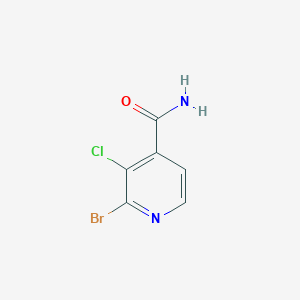 (5-(Furanne-2-yl)-1,3,4-oxadiazol-2-yl)méthylamine CAS No. 1247425-24-6"
>
(5-(Furanne-2-yl)-1,3,4-oxadiazol-2-yl)méthylamine CAS No. 1247425-24-6"
>
(5-(Furanne-2-yl)-1,3,4-oxadiazol-2-yl)méthylamine
Vue d'ensemble
Description
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Le composé (5-(Furanne-2-yl)-1,3,4-oxadiazol-2-yl)méthylamine a été identifié comme un acteur potentiel dans la lutte contre la résistance microbienne. Les dérivés du furanne, y compris les structures à base d'oxadiazole, sont connus pour leur large spectre d'activités biologiques. Ils ont été particulièrement reconnus pour leurs propriétés antibactériennes contre les bactéries à Gram positif et à Gram négatif . Cela les rend précieux dans le développement de nouveaux agents antibactériens qui pourraient être plus efficaces et plus sûrs dans la lutte contre la résistance microbienne.
Synthèse de bases de Mannich
Les bases de Mannich sont des intermédiaires importants dans la synthèse organique et peuvent conduire à une variété de composés biologiquement actifs. Le composé en question peut être utilisé pour synthétiser une série de bases de Mannich en réagissant avec des amines convenablement substituées et du formaldéhyde dans l'éthanol . Ces bases ont des applications diverses, y compris le développement de produits pharmaceutiques et d'agrochimiques.
Études de tautomérie thiol-thione
Le composé en question peut être utilisé dans l'étude de la tautomérie thiol-thione, qui est un domaine de recherche important en chimie médicinale en raison de l'importance pharmacologique des groupes thiols. Les dérivés furan-oxadiazole synthétisés peuvent présenter cette tautomérie, qui est pertinente pour comprendre la bioactivité de ces composés .
Recherche pharmacologique
Les dérivés du 1,3,4-oxadiazole, tels que le composé analysé, sont associés à un large éventail d'activités pharmacologiques. Celles-ci incluent des propriétés analgésiques, antiasthmatiques, diurétiques, antihypertensives et anti-inflammatoires . Cela les rend significatifs pour la recherche pharmacologique et le développement de médicaments.
Synthèse de résines époxy
Les dérivés du furanne sont également utilisés dans la synthèse de résines époxy, qui sont des matériaux essentiels dans diverses applications industrielles. Le composé peut être impliqué dans la création de nouvelles résines époxy à base de furanne avec des propriétés mécaniques et une stabilité thermique potentiellement améliorées .
Recherche antifongique et antivirale
Le noyau furanne, présent dans le composé, est connu pour conférer des propriétés antifongiques et antivirales. Cela en fait un candidat pour le développement de nouveaux agents antifongiques et antiviraux, ce qui est particulièrement important compte tenu de l'inquiétude croissante concernant les souches résistantes aux médicaments .
Applications anti-inflammatoires et analgésiques
En raison de la présence de la partie 1,3,4-oxadiazole, le composé est intéressant dans le développement de médicaments anti-inflammatoires et analgésiques. Ces propriétés sont très recherchées dans l'industrie pharmaceutique pour le traitement de diverses affections chroniques et aiguës .
Recherche anticancéreuse
Enfin, le composant furanne du composé est associé à une activité anticancéreuse. La recherche sur les dérivés du furanne a montré des promesses dans le développement de nouveaux agents anticancéreux, ce qui pourrait conduire à des traitements plus efficaces avec moins d'effets secondaires .
Analyse Biochimique
Biochemical Properties
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and cellular responses.
Cellular Effects
The effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival.
Molecular Mechanism
At the molecular level, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, leading to enzyme inhibition or activation . This compound can inhibit enzymes by forming stable complexes that prevent substrate binding or catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine has been shown to affect cellular function by altering metabolic pathways and inducing oxidative stress.
Dosage Effects in Animal Models
The effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine vary with different dosages in animal models. At low doses, this compound can have beneficial effects by modulating metabolic pathways and enhancing cellular function . At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By influencing these pathways, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can alter cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within organelles such as mitochondria, endoplasmic reticulum, or nucleus can affect its interactions with enzymes and other biomolecules, thereby modulating cellular processes.
Propriétés
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-9-5-7-10-11-8(13-7)6-3-2-4-12-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECOCULEPUXCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(O1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


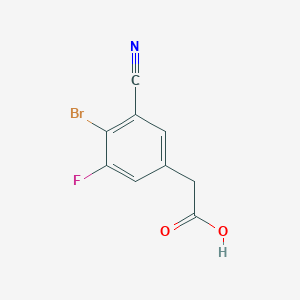
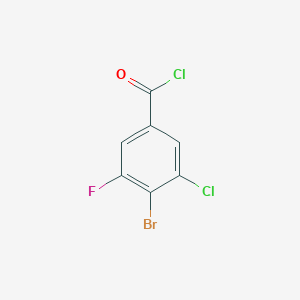
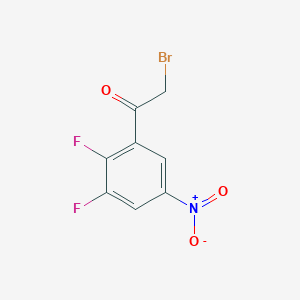
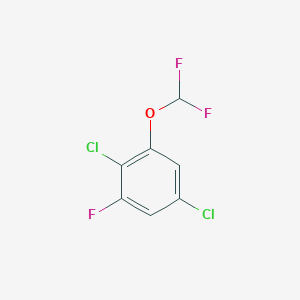
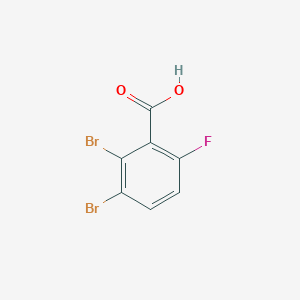

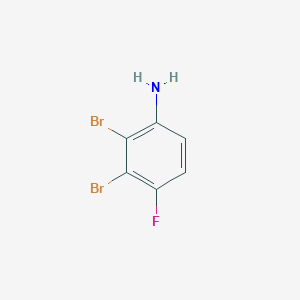

![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)
![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)
